molecular formula C14H12ClI B8385496 Chloro-(3-iodophenyl)-p-tolylmethane

Chloro-(3-iodophenyl)-p-tolylmethane

Cat. No.: B8385496
M. Wt: 342.60 g/mol
InChI Key: CXXPRSPSBPXLDK-UHFFFAOYSA-N
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Description

Chloro-(3-iodophenyl)-p-tolylmethane is a halogenated aromatic compound with a central methane carbon bonded to three distinct groups: a chlorine atom, a 3-iodophenyl group (C₆H₄I-3), and a p-tolyl group (C₆H₄CH₃-4). Its molecular formula is C₁₄H₁₁ClI, and its molecular weight is approximately 341.5 g/mol. The iodine atom introduces steric bulk and polarizability, which may influence its chemical behavior compared to chlorine or bromine analogs .

Properties

Molecular Formula

C14H12ClI

Molecular Weight

342.60 g/mol

IUPAC Name

1-[chloro-(3-iodophenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C14H12ClI/c1-10-5-7-11(8-6-10)14(15)12-3-2-4-13(16)9-12/h2-9,14H,1H3

InChI Key

CXXPRSPSBPXLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of Chloro-(3-iodophenyl)-p-tolylmethane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₁₄H₁₁ClI 341.5 Cl, 3-I-C₆H₄, p-CH₃-C₆H₄ Hypothesized use in organic synthesis -
Triphenylmethyl chloride (Trityl chloride) C₁₉H₁₅Cl 278.78 Cl, three phenyl groups Protecting group in organic synthesis; lachrymator
Chlorodiiodomethane CHClI₂ 302.28 Cl, two I atoms Disinfectant byproduct; high molecular weight
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Cl, phenyl, phthalimide ring Monomer for polyimide synthesis
(3-Chlorophenyl)methanethiol C₇H₇ClS 158.65 Cl, thiol (-SH) group Research applications in sulfur chemistry

Key Differences and Implications

Halogen Effects
  • Iodine vs. Chlorine : The iodine atom in this compound increases steric hindrance and polarizability compared to chlorine analogs like Trityl chloride. This may enhance its susceptibility to nucleophilic aromatic substitution but reduce volatility .
Aromatic Substituents
  • This contrasts with 3-Chloro-N-phenyl-phthalimide, where the phthalimide ring system imposes rigidity and planar geometry, favoring polymer formation .

Research Findings and Trends

  • Synthetic Utility : Compounds like Trityl chloride and iodinated trihalomethanes are pivotal in organic synthesis. The target compound’s iodine substituent may enable unique reactivity in metal-catalyzed cross-couplings, a pathway less accessible in chlorine-dominated analogs .
  • Biological Relevance: Structural similarity principles (as noted in ) suggest that this compound could share biological activity profiles with halogenated aromatics, though iodine’s size may alter target binding .

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